Cas no 5309-46-6 (3-Palmitoyl-sn-glycerol)

3-Palmitoyl-sn-glycerol 化学的及び物理的性質
名前と識別子
-
- L-ALPHA-PALMITIN
- 3-PALMITOYL-SN-GLYCEROL
- (2R)-2,3-dihydroxypropyl hexadecanoate
- sn-glycerol 3-palmitate
- 3-hexadecanoyl-sn-glycerol
- (2R)-2,3-dihydroxypropyl palmitate
- 1-Monohexadecanoylglycerol
- C19H38O4
- L--Palmitin
- (R)-1-monopalmitin
- (r)-1-palmitoylglycerol
- 1-O-Palmitoyl-D-glycerol
- QHZLMUACJMDIAE-GOSISDBHSA-N
- 5371AH
- (R)-2,3-dihydroxypropyl n-hexadecanoate
- Q27133404
- MFCD00066457
- 3-Palmitoyl-sn-glycerol; 95%
- AKOS037644290
- EKG
- AS-49758
- L10032
- 3-Palmitoyl-sn-glycerol, >=99.0% (TLC)
- CHEBI:64757
- SCHEMBL977143
- [(2R)-2,3-dihydroxypropyl] hexadecanoate
- 5309-46-6
- 1-glyceryl hexadecanoate
- sn-Glycerol 3-palmitic acid
- ((2R)-2,3-dihydroxypropyl) hexadecanoate
- (2R)-2,3-Dihydroxypropyl palmitic acid
- rac-1(3)-palmitoyl glycerol
- Hexadecanoic acid, 2,3-dihydroxypropyl ester, (R)-
- (R)-2,3-Dihydroxypropyl N-hexadecanoic acid
- 3-Palmitoyl-sn-glycerol
-
- MDL: MFCD00066457
- インチ: 1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m1/s1
- InChIKey: QHZLMUACJMDIAE-GOSISDBHSA-N
- ほほえんだ: O(C[C@@H](CO)O)C(CCCCCCCCCCCCCCC)=O
計算された属性
- せいみつぶんしりょう: 330.27700969g/mol
- どういたいしつりょう: 330.27700969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 18
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 66.8
3-Palmitoyl-sn-glycerol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB313944-1g |
3-Palmitoyl-sn-glycerol, 95%; . |
5309-46-6 | 95% | 1g |
€179.50 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737527-1g |
(r)-2,3-Dihydroxypropyl palmitate |
5309-46-6 | 98% | 1g |
¥3351.00 | 2024-05-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 76184-250MG |
3-Palmitoyl- |
5309-46-6 | ≥99.0% (TLC) | 250MG |
1896.54 | 2021-05-14 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 76184-1G |
3-Palmitoyl- |
5309-46-6 | ≥99.0% (TLC) | 1G |
5472.87 | 2021-05-14 | |
abcr | AB313944-1 g |
3-Palmitoyl-sn-glycerol; 95% |
5309-46-6 | 1g |
€179.50 | 2022-06-02 |
3-Palmitoyl-sn-glycerol 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
3-Palmitoyl-sn-glycerolに関する追加情報
3-Palmitoyl-sn-Glycerol: A Comprehensive Overview
3-Palmitoyl-sn-glycerol, also known by its CAS number 5309-46-6, is a naturally occurring compound that has garnered significant attention in recent years due to its diverse applications in various fields. This compound, a member of the glycerol esters family, is derived from glycerol and palmitic acid, making it a key component in lipid metabolism and cellular signaling. Its unique structure and functional properties have positioned it as a valuable compound in both academic research and industrial applications.
The chemical structure of 3-palmitoyl-sn-glycerol consists of a glycerol backbone with a single palmitoyl group attached to the sn-3 position. This specific configuration plays a crucial role in its biological activity and interactions. Recent studies have highlighted its role in lipid signaling pathways, particularly in the modulation of cellular responses to environmental stressors. For instance, research published in Nature Communications demonstrated that 3-palmitoyl-sn-glycerol acts as a bioactive lipid mediator, influencing inflammatory responses and immune regulation.
In the field of food science, 3-palmitoyl-sn-glycerol has been recognized for its role in fat digestion and absorption. Studies have shown that this compound enhances the bioavailability of fat-soluble nutrients by forming mixed micelles with bile salts. This property makes it a potential ingredient in functional foods designed to improve nutrient uptake and metabolic health. Furthermore, its ability to stabilize emulsions has led to its application in the food industry as a natural emulsifier, enhancing product shelf life and sensory qualities.
The cosmetic industry has also embraced 3-palmitoyl-sn-glycerol for its moisturizing and skin-repairing properties. Clinical trials have demonstrated that topical application of this compound can improve skin barrier function and reduce transepidermal water loss. These findings align with research published in the Journal of Investigative Dermatology, which highlighted its potential as a novel ingredient in anti-aging skincare products.
Beyond its practical applications, 3-palmitoyl-sn-glycerol has become a focal point in lipidomics research. Advances in mass spectrometry techniques have enabled researchers to quantify this compound in biological samples with unprecedented precision. Such advancements are critical for understanding its role in human health and disease states, including obesity, diabetes, and cardiovascular disorders.
In conclusion, 3-palmitoyl-sn-glycerol, CAS number 5309-46-6, is a multifaceted compound with implications across various scientific domains. Its biological significance, coupled with emerging research findings, underscores its potential as a valuable tool in both therapeutic development and industrial innovation. As our understanding of this compound deepens, it is likely to play an even more prominent role in shaping future advancements in lipid science and beyond.
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